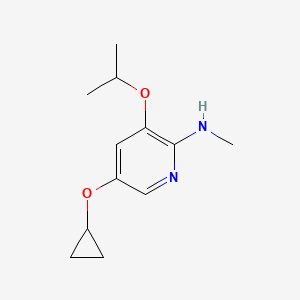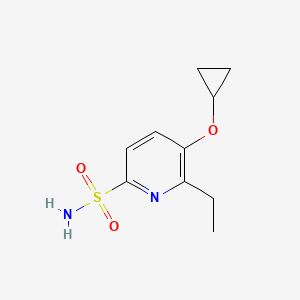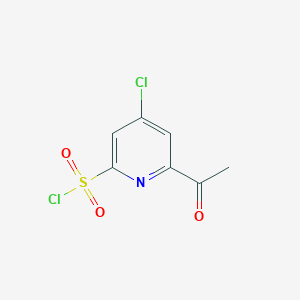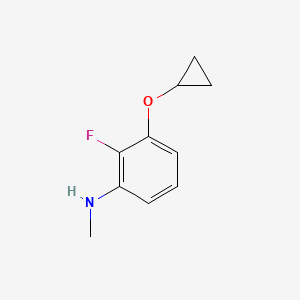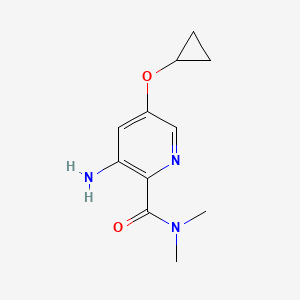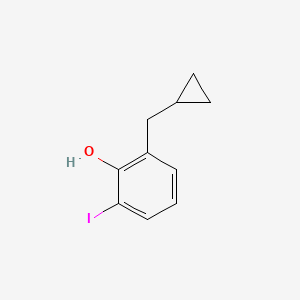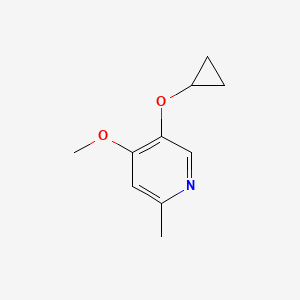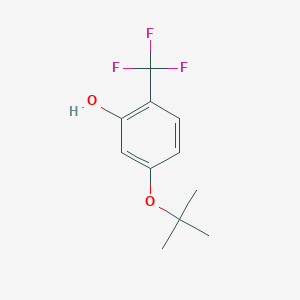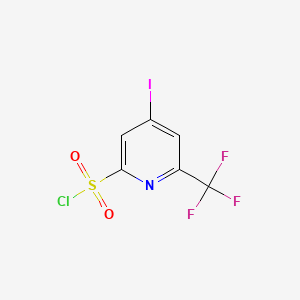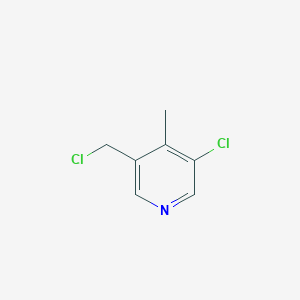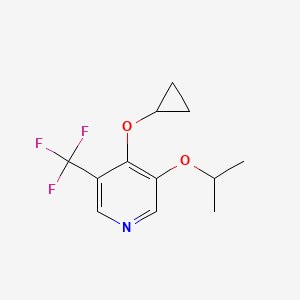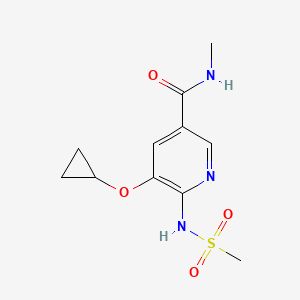
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, a sulfonamido group, and a nicotinamide moiety. It is a derivative of nicotinamide, which is an amide form of vitamin B3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the cyclopropoxy group: This step involves the reaction of a suitable cyclopropyl precursor with an appropriate reagent to introduce the cyclopropoxy group.
Introduction of the methyl group: Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamidation: The sulfonamido group is introduced by reacting the intermediate with a sulfonamide reagent under suitable conditions.
Nicotinamide formation: The final step involves the formation of the nicotinamide moiety through an amide coupling reaction using nicotinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Applications De Recherche Scientifique
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Enzyme Inhibition: Inhibiting enzymes involved in nicotinamide metabolism.
Receptor Binding: Binding to specific receptors and modulating their activity.
Pathway Modulation: Affecting cellular pathways related to nicotinamide and its derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)picolinamide: Similar structure but with a picolinamide moiety instead of nicotinamide.
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzoamide: Similar structure but with a benzoamide moiety instead of nicotinamide.
Uniqueness
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nicotinamide moiety is particularly important for its biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H15N3O4S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
5-cyclopropyloxy-6-(methanesulfonamido)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)7-5-9(18-8-3-4-8)10(13-6-7)14-19(2,16)17/h5-6,8H,3-4H2,1-2H3,(H,12,15)(H,13,14) |
Clé InChI |
HEBHFALEPYHKQL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


